Molsidomine, chemically known as N-ethoxycarbonyl-3-morpholinosydnonimine, is a synthetic compound classified as a sydnonimine. [] Sydnonimines are a class of mesoionic heterocyclic compounds known for their ability to release nitric oxide (NO). [] This NO-donating property makes molsidomine a valuable tool in scientific research, particularly in cardiovascular studies and models of oxidative stress.
Chemical Reactions Analysis
Hepatic Metabolism: Molsidomine is metabolized in the liver to linsidomine. []
NO Release: Linsidomine, the active metabolite, spontaneously decomposes in the bloodstream to release NO. []
Mechanism of Action
Cardiovascular Research:
Angina Pectoris: Molsidomine has been investigated for its therapeutic potential in treating various forms of angina, including stable angina, variant angina, and unstable angina. [, , , , , ] Studies have explored its effects on exercise tolerance, coronary blood flow, and myocardial ischemia in animal models and human patients.
Heart Failure: The hemodynamic effects of molsidomine, particularly its ability to reduce preload, have made it a subject of interest in heart failure research. [, , , ]
Pulmonary Hypertension: Research suggests molsidomine may have beneficial effects in pulmonary hypertension, potentially by reducing pulmonary artery pressure and improving work capacity. []
Portal Hypertension: Molsidomine has been investigated as a potential treatment option for portal hypertension, particularly in combination with propranolol. [, , ]
Oxidative Stress and Inflammation:
Renal Ischemia-Reperfusion Injury: Studies have demonstrated the protective effects of molsidomine against renal ischemia-reperfusion injury in rats, suggesting its potential in mitigating oxidative stress and inflammation in this context. []
Cisplatin-Induced Nephrotoxicity: Molsidomine has shown promising results in protecting against cisplatin-induced nephrotoxicity in rats, likely due to its antioxidant and vasodilatory properties. []
Neurological and Psychiatric Research:
Social Withdrawal and Cognitive Deficits: Molsidomine has demonstrated potential in preclinical models of schizophrenia, attenuating social withdrawal and cognitive deficits induced by NMDA receptor blockade. [, ]
Subarachnoid Hemorrhage: Case studies suggest that molsidomine may have beneficial effects in preventing vasospasm and improving outcomes after subarachnoid hemorrhage. []
Applications
Gastric Injury: Molsidomine has shown protective effects against gastric injury induced by indomethacin and aspirin in rat models. []
Future Directions
Optimization of Delivery Systems: Exploring novel drug delivery systems, such as controlled-release formulations or transdermal patches, to enhance molsidomine's therapeutic efficacy and patient compliance. [, ]
Combination Therapies: Investigating the potential synergistic effects of molsidomine in combination with other drugs, such as antihypertensives or antipsychotics, to enhance treatment outcomes in various conditions. [, , ]
Related Compounds
SIN-1 (3-Morpholinosydnonimine)
Compound Description: SIN-1 is the primary active metabolite of Molsidomine. [, , , , ] It acts as a nitric oxide (NO) donor, leading to vasodilation and inhibition of platelet aggregation. [, , ] Studies show SIN-1 effectively reduces β-glucuronidase release and inhibits oxygen radical generation from human polymorphonuclear leukocytes in vitro. []
Relevance: SIN-1 is a key metabolite responsible for the pharmacological effects of Molsidomine. [, , , , ] Its ability to release NO underpins the therapeutic benefits of Molsidomine in conditions like angina, coronary heart disease, and hypertension. [, , ]
SIN-1A
Compound Description: SIN-1A is a metabolite of SIN-1 and a downstream active metabolite of Molsidomine. [] Like its precursors, SIN-1A is a nitric oxide donor and contributes to the vasodilatory effects observed with Molsidomine. []
Relevance: SIN-1A plays a crucial role in the mechanism of action of Molsidomine. [] Its formation and subsequent release of NO contribute to the overall therapeutic profile of Molsidomine. []
Glyceryl Trinitrate (Nitroglycerin)
Compound Description: Glyceryl Trinitrate is a well-established organic nitrate used for treating angina and other cardiovascular conditions. [, , ] It acts as a vasodilator, primarily through its effects on venous capacitance vessels. [, ] Studies have shown that prolonged exposure to Glyceryl Trinitrate can induce tolerance, unlike Molsidomine. []
Relevance: Isosorbide Dinitrate provides a comparative benchmark for evaluating the efficacy and safety of Molsidomine in treating angina and similar conditions. [, ] While both compounds act as vasodilators, Molsidomine appears to have a more favorable side effect profile. []
Isosorbide-5-Mononitrate (ISMN)
Compound Description: ISMN is an organic nitrate used in the treatment of angina pectoris. [, ] Like other nitrates, its primary mechanism involves vasodilation. [, ] While both ISMN and Molsidomine exhibit anti-anginal effects, studies suggest that Molsidomine demonstrates superior platelet inhibition properties at clinically relevant doses. []
Relevance: ISMN allows for a direct comparison with Molsidomine regarding their anti-platelet and anti-anginal effects. [, ] Evidence suggests that Molsidomine may offer additional therapeutic benefits by effectively inhibiting platelet aggregation, potentially contributing to its overall efficacy. []
NG-Nitro-L-arginine Methyl Ester (L-NAME)
Compound Description: L-NAME is a nitric oxide synthase inhibitor. [, , ] It is often used in research settings to induce nitric oxide deficiency and investigate the role of NO in various physiological processes. [, , ] Studies show that L-NAME administration can exacerbate liver damage in bile duct ligation models, while Molsidomine, a nitric oxide donor, demonstrates protective effects. []
Relevance: L-NAME serves as a pharmacological tool to understand the contrasting roles of NO deficiency and supplementation in conditions like liver damage and pre-eclampsia. [, , ] The opposing effects of L-NAME and Molsidomine highlight the potential therapeutic benefits of nitric oxide donors in these conditions. [, , ]
Propranolol
Compound Description: Propranolol is a beta-blocker commonly used to manage hypertension, angina pectoris, and other cardiovascular conditions. [, , ] It primarily acts by blocking the effects of the hormone epinephrine (adrenaline), leading to a slower heart rate and reduced blood pressure. [, , ] Studies indicate that combining Propranolol with Molsidomine can enhance the reduction of portal pressure in portal hypertension, suggesting a synergistic effect. [, ]
Relevance: Propranolol represents a potential adjunctive treatment option alongside Molsidomine for managing conditions like portal hypertension and angina. [, , ] Combining these drugs may offer greater therapeutic benefit compared to either drug alone, due to their complementary mechanisms of action. [, ]
Endothelin-1 (ET-1)
Compound Description: ET-1 is a potent vasoconstrictor peptide with various effects on the cardiovascular system. [] While ET-1 exhibits positive inotropic effects in vitro, its in vivo effects are often masked by its vasoconstrictive properties, leading to myocardial ischemia. [] Interestingly, pre-treatment with Molsidomine or an ETA receptor antagonist can unmask the positive inotropic effects of ET-1 by mitigating its ischemic effects. []
Relevance: The interaction between ET-1 and Molsidomine highlights the complex interplay of vasoconstriction, vasodilation, and myocardial function. [] Understanding this interaction can provide valuable insights into the potential benefits and limitations of using NO donors like Molsidomine in certain cardiac conditions. []
Relevance: The protective effects of Molsidomine against Cisplatin-induced nephrotoxicity underscore its potential therapeutic applications beyond cardiovascular diseases. [] This finding opens avenues for exploring Molsidomine’s role in mitigating the side effects of certain chemotherapies. []
EP92632
Compound Description: EP92632 is a synthetic growth hormone-releasing peptide (GHRP) known to stimulate food intake and growth hormone (GH) secretion. [] Interestingly, studies show that Molsidomine enhances the orexigenic effects of EP92632 while inhibiting its GH-releasing action, suggesting distinct mechanisms of action. []
Relevance: The contrasting effects of Molsidomine on EP92632-mediated food intake and GH secretion provide valuable insights into the complex interplay of NO signaling in the regulation of appetite and hormonal control. []
Ketamine
Compound Description: Ketamine is an anesthetic drug known to induce dissociative anesthesia. [, ] It is also used in research to model schizophrenia-like symptoms, including social withdrawal and cognitive impairments, due to its NMDA receptor antagonist properties. [, ] Studies show that Molsidomine can effectively attenuate these Ketamine-induced behavioral deficits, suggesting its potential therapeutic role in managing schizophrenia symptoms. [, ]
Relevance: Ketamine provides a valuable pharmacological tool for modeling schizophrenia-like behavior. [, ] The ability of Molsidomine to counteract Ketamine-induced deficits in social interaction and cognitive tasks underscores its potential as a therapeutic agent for schizophrenia. [, ]
Clozapine
Compound Description: Clozapine is an atypical antipsychotic drug primarily used to treat schizophrenia, particularly in cases where other antipsychotics have proven ineffective. [, ] When administered at sub-effective doses, Clozapine, in combination with similarly low doses of Molsidomine, demonstrates synergistic efficacy in improving non-spatial recognition memory deficits in rat models. [, ]
Relevance: Clozapine, as a standard treatment for schizophrenia, helps to assess the potential of Molsidomine as an adjunctive therapy for this condition. [, ] The synergistic effects observed with their combined administration at sub-effective doses suggest a possible new therapeutic strategy for managing schizophrenia, potentially with fewer side effects. [, ]
Apomorphine
Compound Description: Apomorphine is a dopaminergic agonist that primarily activates dopamine receptors in the brain. [] It is used in research to investigate dopaminergic pathways and their involvement in various neurological and psychiatric conditions. [] Studies show that Molsidomine can effectively attenuate Apomorphine-induced memory impairments in rats, indicating a potential role in modulating dopaminergic dysregulation. []
Relevance: Apomorphine serves as a pharmacological tool to understand the role of dopaminergic dysregulation in memory impairments. [] The ability of Molsidomine to mitigate these Apomorphine-induced deficits suggests a potential therapeutic avenue for managing conditions associated with dopaminergic imbalances. []
Risperidone
Compound Description: Risperidone belongs to the atypical antipsychotic class of drugs, primarily used to manage schizophrenia and bipolar disorder. [] When combined with a sub-effective dose of Molsidomine, Risperidone demonstrates a synergistic effect in counteracting non-spatial recognition memory impairments induced by apomorphine in rats. []
Relevance: Risperidone, as an established treatment for schizophrenia, serves as a reference point for evaluating Molsidomine's potential as an adjunctive therapy. [] The synergistic effects observed with their combined administration at sub-effective doses suggest a possible novel therapeutic approach for managing schizophrenia with potentially fewer side effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NC190 is a topoisomerase II-inhibitor that inhibited the growth of FM3A cells in clinical trials. NC-190 strongly inhibited the growth of FM3A cells with an IC50 of 0.019 microg/ml (0.042 microM) when cultured with NC-190 for 48 h. NC-190 potently suppressed DNA synthesis, with 90% inhibition observed at 0.1 microg/ml of NC-190.
NPC-0846 is an inhibitor of TRAF2- and NCK-interacting kinase (TNIK; IC50 = 21 nM). It is selective for TNIK over a panel of 46 kinases but does inhibit FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK by greater than 80% at 100 nM. NPC-0845 (3 µM) inhibits phosphorylation of transcription factor 4 (TCF4) and autophosphorylation of TNIK in cell-based assays. It inhibits the growth and colony formation of HCT116 colon cancer cells in two-dimensional growth and soft-agar assays, respectively, as well as reduces tumor growth in an HCT116 mouse xenograft model. NPC-0846 (50 and 100 mg/kg) also reduces tumor growth in patient-derived xenograft (PDX) mouse models of colon cancer. The first orally available small-molecule TNIK inhibitor, having anti-Wnt activity and suppressing Wnt-driven intestinal tumorigenesis, also inhibiting FLT3, JAK3, PDGFRa, TRKA, CDK2/CycA2, and HGK NCB-0846 is the first orally available small-molecule TNIK inhibitor, having anti-Wnt activity and suppressing Wnt-driven intestinal tumorigenesis, also inhibiting FLT3, JAK3, PDGFRa, TRKA, CDK2/CycA2, and HGK.
NCC007 is a novel CKIα and CKIδ dual inhibitor. NCC007 that showed stronger period effects (0.32 μM for 5 h period lengthening) in a cellbased
circadian assay. The following in vitro kinase assay showed that NCC007 inhibited CKIα and CKIδ with an IC50 of 1.8 and 3.6 μM. We further demonstrated that NCC007 lengthened the period of mouse behavioral rhythms in vivo. Thus, NCC007 is a valuable tool compound to control circadian
rhythms through CKI inhibition.